molecular formula C20H17NO4 B11816769 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid

Cat. No.: B11816769
M. Wt: 335.4 g/mol
InChI Key: RSZYIFTUUZMIDT-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is a synthetic organic compound that belongs to the class of azetidinones. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidinone ring. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is unique due to its specific combination of the Fmoc protecting group and the azetidinone ring. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications .

Biological Activity

The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid (CAS No. 959236-89-6) is a synthetic derivative of azetidine, a four-membered nitrogen-containing ring known for its biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C20H19NO4
Molecular Weight: 337.37 g/mol
CAS Number: 959236-89-6

The structure features a fluorenylmethoxycarbonyl group, which enhances the lipophilicity and bioavailability of the compound. The azetidine ring contributes to its unique biological properties.

Research indicates that compounds containing azetidine moieties exhibit various biological activities, including:

  • Anticancer Activity: Azetidine derivatives have shown potential in inhibiting cancer cell proliferation by interfering with specific signaling pathways related to tumor growth.
  • Antimicrobial Properties: Some azetidine-based compounds demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Neurological Effects: Certain derivatives have been studied for their neuroprotective effects, suggesting potential benefits in treating neurodegenerative diseases.

Case Studies

  • Anticancer Properties:
    A study investigated the effects of azetidine derivatives on KRAS-mutant cancer cells, highlighting their selective inhibitory action against tumor growth. The findings suggest that modifications to the azetidine structure can enhance efficacy against specific cancer types .
  • Antimicrobial Activity:
    Research conducted on various azetidine compounds demonstrated significant inhibition of bacterial growth in vitro. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
  • Neuroprotective Effects:
    A recent investigation into azetidine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
Azetidine Derivative AAnticancer10
Azetidine Derivative BAntimicrobial5
Azetidine Derivative CNeuroprotective15

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]acetic acid

InChI

InChI=1S/C20H17NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23)

InChI Key

RSZYIFTUUZMIDT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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